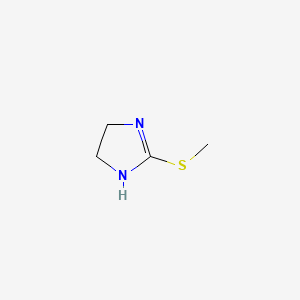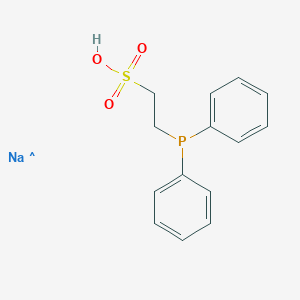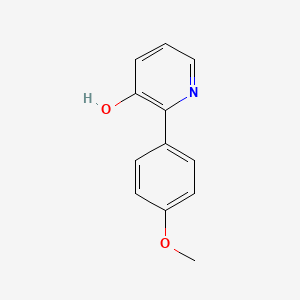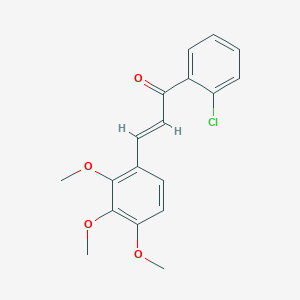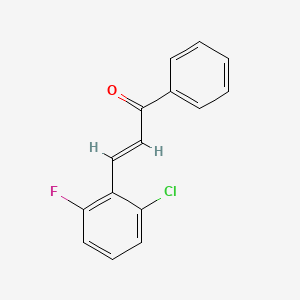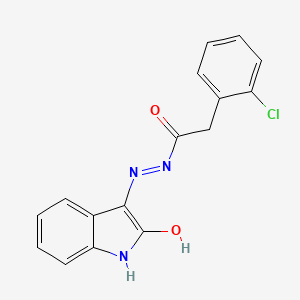
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, otherwise known as 4-Chloro-2,3,4-trimethoxybenzene, is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. 4-Chloro-2,3,4-trimethoxybenzene is a relatively new compound that has been studied for its potential use in laboratory experiments.
科学的研究の応用
4-Chloro-2,3,4-trimethoxybenzene has a wide range of potential applications in scientific research. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzyme activity. It has also been studied for its potential use in the synthesis of pharmaceuticals and as a ligand in drug discovery.
作用機序
The mechanism of action of 4-Chloro-2,3,4-trimethoxybenzene is not fully understood. However, it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. It is also believed to interact with other molecules in the cell, such as proteins, to modulate the activity of the enzyme.
Biochemical and Physiological Effects
4-Chloro-2,3,4-trimethoxybenzene has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain proteins. It has also been shown to affect the expression of certain genes and to modulate the activity of certain hormones.
実験室実験の利点と制限
The advantages of using 4-Chloro-2,3,4-trimethoxybenzene in laboratory experiments include its stability, solubility, and low toxicity. It is a relatively non-toxic compound that is stable in aqueous solutions and is soluble in organic solvents. The main limitation of using 4-Chloro-2,3,4-trimethoxybenzene in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
The potential future directions for 4-Chloro-2,3,4-trimethoxybenzene include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical synthesis and drug discovery. Additionally, further research into the synthesis of 4-Chloro-2,3,4-trimethoxybenzene and its potential use as a reagent in organic synthesis may lead to new and improved methods for synthesizing pharmaceuticals and other compounds. Finally, further research into the safety and toxicity of 4-Chloro-2,3,4-trimethoxybenzene may lead to improved safety protocols for its use in laboratory experiments.
合成法
4-Chloro-2,3,4-trimethoxybenzene can be synthesized in several different ways. One method involves the reaction of 4-chlorobenzaldehyde and 2,3,4-trimethoxyphenol in the presence of a strong base, such as potassium hydroxide or sodium hydroxide. This reaction is typically carried out in an aqueous solution at a temperature of 70-80°C. Another method involves the reaction of 4-chlorobenzaldehyde and 2,3,4-trimethoxybenzene in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. This reaction is typically carried out in an aqueous solution at a temperature of 70-80°C.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYSDDDOILCRMU-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




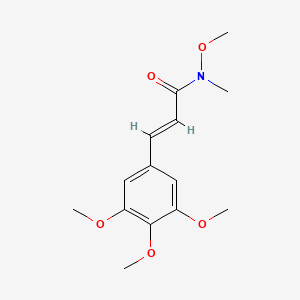
![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)
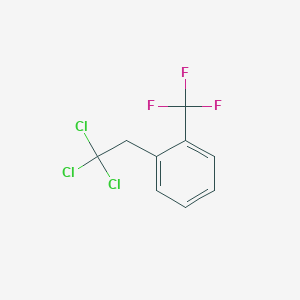
![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
